molecular formula C10H10N2O4 B1290644 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one CAS No. 1011405-46-1

3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one

Cat. No.: B1290644
CAS No.: 1011405-46-1
M. Wt: 222.2 g/mol
InChI Key: YMJLNPGYABRGGF-UHFFFAOYSA-N
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Description

3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring fused with an oxazolidinone ring, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of 6-amino-1,3-benzodioxole, which is then subjected to cyclization reactions to form the oxazolidinone ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s structure.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activity or protein interactions.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study disease pathways.

    Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone: This compound shares the benzodioxole ring but differs in the functional groups attached to it.

    6-Amino-1,3-benzodioxol-5-yl cyanide: This compound also features the benzodioxole ring but has a cyanide group instead of the oxazolidinone ring.

Uniqueness

3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is unique due to the presence of both the benzodioxole and oxazolidinone rings, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

3-(6-amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c11-6-3-8-9(16-5-15-8)4-7(6)12-1-2-14-10(12)13/h3-4H,1-2,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJLNPGYABRGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC3=C(C=C2N)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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